molecular formula C21H19FN2O2 B277324 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B277324
M. Wt: 350.4 g/mol
InChI Key: QSGHGWNCHVRISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is synthesized using various methods and has been extensively studied for its scientific research applications.

Scientific Research Applications

6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its scientific research applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool for certain diseases.

Mechanism Of Action

The mechanism of action of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline involves its ability to inhibit the activity of certain enzymes and receptors in the body. This inhibition leads to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, leading to the suppression of the growth and proliferation of cancer cells and the prevention of the formation of amyloid plaques in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising compound for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the study of its potential use as a diagnostic tool for certain diseases is another future direction for research.
In conclusion, 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a promising chemical compound that has shown potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.

Synthesis Methods

6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 5-methyl-3-phenylisoxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then treated with fluorine gas to obtain 6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline.

properties

Product Name

6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C21H19FN2O2/c1-13-8-9-16-12-17(22)10-11-18(16)24(13)21(25)19-14(2)26-23-20(19)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3

InChI Key

QSGHGWNCHVRISC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F

Origin of Product

United States

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